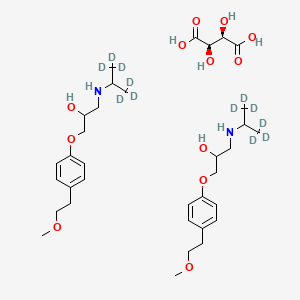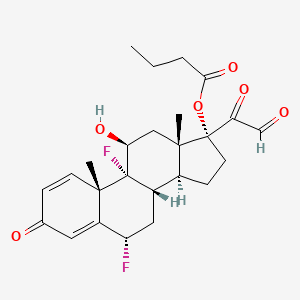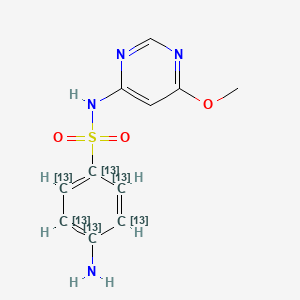
Sulfamonomethoxine 13C6 (Phenyl 13C6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamonomethoxine 13C6 (Phenyl 13C6) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Sulfamonomethoxine, a long-acting sulfonamide antibacterial agent. The compound is labeled with carbon-13 isotopes in the phenyl ring, which makes it useful for various analytical and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamonomethoxine 13C6 (Phenyl 13C6) involves the incorporation of carbon-13 isotopes into the phenyl ring of Sulfamonomethoxine. This process typically requires the use of carbon-13 labeled benzene or its derivatives as starting materials.
Industrial Production Methods
Industrial production of Sulfamonomethoxine 13C6 (Phenyl 13C6) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the high purity and yield of the final product. The production is carried out under strict quality control measures to meet the standards required for research and analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamonomethoxine 13C6 (Phenyl 13C6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted sulfonamides .
Wissenschaftliche Forschungsanwendungen
Sulfamonomethoxine 13C6 (Phenyl 13C6) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sulfamonomethoxine in various samples.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of Sulfamonomethoxine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulfamonomethoxine.
Industry: Applied in the quality control of pharmaceuticals and veterinary drugs to ensure the accuracy and reliability of analytical results
Wirkmechanismus
Sulfamonomethoxine 13C6 (Phenyl 13C6) exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of folic acid synthesis, ultimately resulting in the inhibition of bacterial growth. The carbon-13 labeling does not alter the mechanism of action but allows for precise tracking and quantification in research studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibacterial agent with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: A sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness
Sulfamonomethoxine 13C6 (Phenyl 13C6) is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The carbon-13 labeling allows for precise and accurate quantification in analytical studies, making it a preferred choice for researchers .
Eigenschaften
Molekularformel |
C11H12N4O3S |
|---|---|
Molekulargewicht |
286.26 g/mol |
IUPAC-Name |
4-amino-N-(6-methoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2+1,3+1,4+1,5+1,8+1,9+1 |
InChI-Schlüssel |
WMPXPUYPYQKQCX-AHBHZWPESA-N |
Isomerische SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |
Kanonische SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


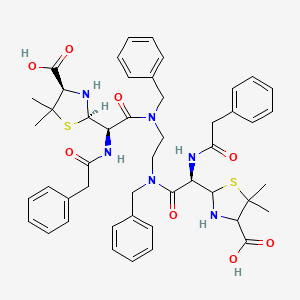
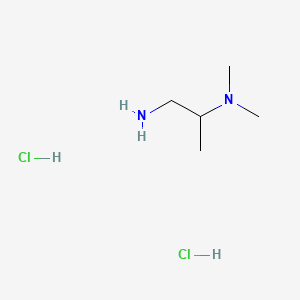
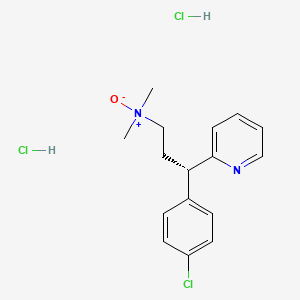
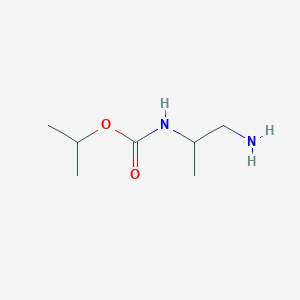
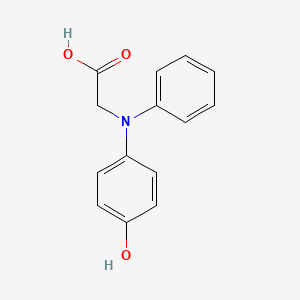
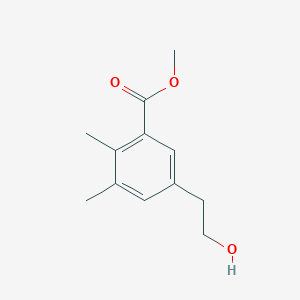


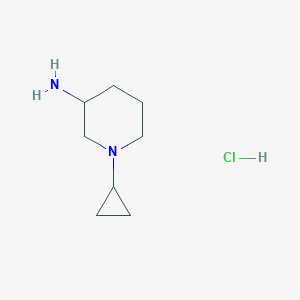
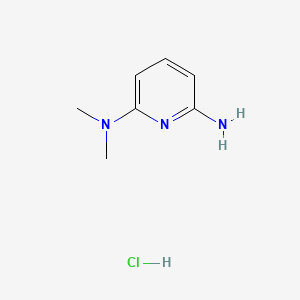
oxolan-2-one](/img/structure/B13850165.png)
